4,6-Dichloropyrimidine-5-sulfonyl chloride
Description
The Pyrimidine (B1678525) Scaffold: Fundamental Significance in Organic and Medicinal Chemistry
The pyrimidine ring is a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This scaffold is of profound importance in chemistry and biology. It forms the core structure of the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids, DNA, and RNA. mdpi.com
Beyond its role in the chemistry of life, the pyrimidine framework is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. benthamdirect.combohrium.comnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antifungal, anticancer, and antiviral properties. mdpi.comnih.gov The presence of the pyrimidine core in numerous clinically approved drugs underscores its significance in drug discovery and development. mdpi.com The structural versatility of the pyrimidine skeleton, which can be readily modified at various positions, allows for the fine-tuning of steric and electronic properties to optimize biological activity. mdpi.com
Sulfonyl Chlorides: Versatile Building Blocks in Chemical Synthesis
Sulfonyl chlorides (R-SO₂Cl) are a highly reactive class of organic compounds characterized by a sulfonyl functional group covalently bonded to a chlorine atom. molport.comfiveable.me Their utility in organic synthesis stems from the electrophilic nature of the sulfur atom and the excellent leaving group ability of the chloride ion. fiveable.me This reactivity allows sulfonyl chlorides to readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, including amines, alcohols, and thiols. molport.comfiveable.me
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis, a functional group prevalent in a multitude of pharmaceutical agents. molport.comfiveable.me Similarly, their reaction with alcohols yields sulfonate esters, which are valuable intermediates and can also serve as protecting groups. molport.comfiveable.me The versatility of sulfonyl chlorides extends to the formation of sulfones and other sulfur-containing compounds, making them indispensable reagents in the construction of diverse molecular frameworks. molport.commagtech.com.cn Their stability and lower toxicity compared to some other halogenating agents further enhance their appeal in chemical synthesis. molport.com
Positioning of 4,6-Dichloropyrimidine-5-sulfonyl chloride within the Chemical Landscape
This compound emerges as a uniquely valuable building block by integrating the key features of both the pyrimidine scaffold and the sulfonyl chloride group. Its molecular architecture presents three distinct reactive sites: the highly electrophilic sulfonyl chloride group and the two chlorine-substituted carbon atoms (C4 and C6) of the pyrimidine ring.
The sulfonyl chloride group at the 5-position provides a ready handle for the introduction of a sulfonamide or sulfonate ester functionality. Concurrently, the chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This trifunctional nature allows for a programmed, stepwise functionalization of the molecule, enabling the synthesis of complex, highly substituted pyrimidine derivatives from a single starting material. The electron-withdrawing nature of the sulfonyl chloride group and the nitrogen atoms in the pyrimidine ring further activates the chloro-substituents towards nucleophilic attack. This strategic arrangement of reactive sites positions this compound as a powerful tool for the generation of chemical libraries and the synthesis of targeted molecules with potential applications in drug discovery and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1216003-03-0 |
| Molecular Formula | C₄HCl₃N₂O₂S |
| Molecular Weight | 247.47 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=NC(=C(C(=N1)Cl)S(=O)(=O)Cl)Cl |
| InChI Key | NEIUMSPCGPZYQT-UHFFFAOYSA-N |
Table 2: Key Reactive Sites and Corresponding Reactions
| Reactive Site | Type of Reaction | Potential Products |
| Sulfonyl Chloride (-SO₂Cl) | Nucleophilic Substitution | Sulfonamides, Sulfonate Esters, Sulfones |
| Chloro at C4 (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Aminopyrimidines, Alkoxypyrimidines, Thioetherpyrimidines |
| Chloro at C6 (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Aminopyrimidines, Alkoxypyrimidines, Thioetherpyrimidines |
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloropyrimidine-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIUMSPCGPZYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 4,6 Dichloropyrimidine 5 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group
The sulfur atom of the sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic, rendering it susceptible to attack by a wide variety of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur center, leading to the displacement of the chloride ion.
The reaction of 4,6-dichloropyrimidine-5-sulfonyl chloride with primary or secondary amines, a process known as aminolysis, is a fundamental method for the synthesis of the corresponding sulfonamides. This transformation is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction. researchgate.netacs.org The choice of base can range from tertiary amines, such as triethylamine (B128534) or pyridine, to inorganic bases like sodium or potassium carbonate. acs.orgresearchgate.net
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation by the base to yield the stable sulfonamide product. The reactivity of the amine is a key factor; primary amines are generally highly reactive, while the reactivity of secondary amines can be lower. masterorganicchemistry.com
A variety of structurally diverse amines, including aliphatic, aromatic, and heterocyclic amines, can be employed in this reaction, providing access to a wide library of sulfonamide derivatives. acs.org For instance, the direct reaction with ammonia (B1221849) (ammonolysis) yields the parent 4,6-dichloropyrimidine-5-sulfonamide. Microwave-assisted protocols have also been developed to facilitate this reaction, often leading to excellent yields in shorter reaction times under solvent-free conditions. researchgate.netacs.org
Table 1: Representative Examples of Aminolysis Reactions with Sulfonyl Chlorides This table illustrates the general reaction scope for the formation of sulfonamides from sulfonyl chlorides and various amines.
| Amine Type | Base | Solvent | Conditions | Product |
| Primary Aliphatic Amine | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | N-Alkyl-sulfonamide |
| Primary Aromatic Amine (Aniline) | Pyridine | Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temp | N-Aryl-sulfonamide |
| Secondary Aliphatic Amine | Potassium Carbonate | PEG-400 | Heating | N,N-Dialkyl-sulfonamide |
| Heterocyclic Amine (e.g., 2-Aminopyridine) | Pyridine | Tetrahydrofuran (THF) | Room Temperature | N-Heteroaryl-sulfonamide |
| Ammonia | Aqueous Ammonia | Dichloromethane (DCM) | 0 °C to Room Temp | Unsubstituted Sulfonamide |
Generation of Sulfonates through Alcoholysis
In a reaction analogous to aminolysis, this compound can react with alcohols or phenols (alcoholysis) to produce sulfonate esters. This reaction is also typically carried out in the presence of a base, most commonly pyridine, which serves both as a catalyst and to scavenge the HCl byproduct.
The mechanism involves the oxygen atom of the alcohol acting as the nucleophile, attacking the sulfonyl chloride's sulfur atom. Subsequent elimination of the chloride ion and proton transfer results in the formation of the sulfonate ester. This method is a standard procedure for converting alcohols into good leaving groups for subsequent nucleophilic substitution reactions.
The formation of sulfones from sulfonyl chlorides can be achieved through coupling reactions with organometallic reagents. While direct reaction with highly reactive organometallics like Grignard reagents can be complex, transition-metal-catalyzed cross-coupling reactions provide a more controlled and versatile approach. thieme-connect.com
Palladium-catalyzed coupling reactions of sulfonyl chlorides with organoboronic acids (Suzuki coupling) or organostannanes (Stille coupling) at low temperatures can yield the desired sulfone products. thieme-connect.com These methods are crucial for forming carbon-sulfur bonds, linking the pyrimidine (B1678525) core to various alkyl or aryl groups via a sulfone bridge. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Sulfonyl hydrazides are readily synthesized by the reaction of this compound with hydrazine (B178648) or its derivatives. nih.gov The reaction is mechanistically similar to aminolysis, where the terminal nitrogen of the hydrazine acts as the nucleophile. Typically, hydrazine hydrate (B1144303) is used in a suitable solvent like tetrahydrofuran at a controlled temperature. mdpi.com
The resulting 4,6-dichloropyrimidine-5-sulfonyl hydrazide is a stable, crystalline solid. Sulfonyl hydrazides are valuable synthetic intermediates, serving as precursors for various other functional groups and as reagents in reactions like the Shapiro reaction. mdpi.comnih.gov
Reactivity of the Pyrimidine Chloride Positions (C-4 and C-6)
The chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions is significantly enhanced by the electron-withdrawing effects of the two ring nitrogen atoms and the potent sulfonyl chloride group at the C-5 position. This activation facilitates the attack of nucleophiles on the electron-deficient carbon atoms.
A key feature of the reactivity of this compound is the potential for chemoselective SNAr reactions. It is possible to selectively substitute one of the two chlorine atoms while leaving the other intact, allowing for stepwise functionalization of the pyrimidine ring. This selectivity is often dictated by the nature of the nucleophile and the reaction conditions. researchgate.net
For instance, studies on the closely related 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have shown that reactions with anilines and secondary aliphatic amines in the presence of a weak base like sodium bicarbonate selectively displace the chloride group at the C-4 position. researchgate.net This selectivity can be attributed to a combination of steric and electronic factors. The ability to perform a selective mono-substitution is synthetically valuable, as the remaining chlorine atom can be replaced in a subsequent step with a different nucleophile, leading to the creation of unsymmetrically substituted pyrimidines.
Table 2: Chemoselective Mono-substitution of 4,6-Dichloropyrimidine (B16783) Derivatives with Anilines Data adapted from studies on a structurally similar substrate, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, demonstrating the principle of chemoselective SNAr at the C-4 position. researchgate.net
| Aniline Derivative (R-C₆H₄-NH₂) | Base | Solvent | Product Yield (%) |
| Aniline (R=H) | NaHCO₃ | DMF | 95 |
| 2-Methylaniline (R=2-Me) | NaHCO₃ | DMF | 95 |
| 3-Chloroaniline (R=3-Cl) | NaHCO₃ | DMF | 94 |
| 4-Methoxyaniline (R=4-MeO) | NaHCO₃ | DMF | 99 |
| 4-Cyanoaniline (R=4-CN) | NaHCO₃ | DMF | 92 |
| 2,6-Dimethylaniline (R=2,6-Me₂) | NaHCO₃ | DMF | 95 |
The successful monoamination highlights the ability to control the reactivity at the pyrimidine core, which is essential for building complex molecular architectures for various applications.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Synergistic and Competitive Reactions Involving Both Sulfonyl Chloride and Pyrimidine Chloride Sites
The close proximity of the sulfonyl chloride group and the chloro-substituents on the pyrimidine ring can lead to complex reaction pathways, including synergistic and competitive reactions. A nucleophile could potentially react at either the sulfonyl chloride or one of the pyrimidine chlorides, and the outcome would be dictated by a combination of electronic and steric factors, as well as the reaction conditions.
For example, in the presence of a difunctional nucleophile, an initial reaction at one site could be followed by an intramolecular reaction at another site, leading to the formation of fused ring systems. While specific studies on this compound are not widely reported, the principles of competitive reactions in polyfunctional electrophiles are well-established. The hard and soft acid and base (HSAB) theory can often provide a basis for predicting the initial site of attack. The sulfonyl sulfur is a hard electrophilic center, favoring reaction with hard nucleophiles, while the carbon atoms of the pyrimidine ring are softer electrophiles.
Further research is needed to fully elucidate the synergistic and competitive reaction pathways of this compound and to develop synthetic methodologies that can selectively control its reactivity to access a wider range of novel and complex molecules.
Applications in Advanced Organic Synthesis and Molecular Diversification
Building Block for Novel Heterocyclic Compounds
The trifunctional nature of 4,6-dichloropyrimidine-5-sulfonyl chloride, arising from two distinct types of electrophilic sites, makes it an exceptionally useful scaffold for generating novel heterocyclic compounds. The sulfonyl chloride group readily reacts with nucleophiles like amines to form stable sulfonamides, while the two chloro-substituents are susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity can be exploited to introduce a wide range of functional groups in a controlled manner.
The primary application of this compound is in the synthesis of polysubstituted pyrimidine (B1678525) derivatives. The sulfonyl chloride moiety is typically the most reactive site towards amines, allowing for the initial formation of a sulfonamide linkage. For instance, reaction with ammonia (B1221849) (ammonolysis) yields 4,6-dichloropyrimidine-5-sulfonamide, a key intermediate for kinase inhibitors vulcanchem.com.
Following the sulfonamide formation, the chlorine atoms at the C4 and C6 positions can be sequentially or simultaneously displaced by other nucleophiles. The conditions for these SNAr reactions can be tuned to control the outcome. Generally, reactions with amines, thiols, or alcohols proceed smoothly, often catalyzed by a base, to yield complex pyrimidine cores decorated with multiple, diverse functional groups researchgate.netmdpi.com. The ability to introduce three different substituents onto the pyrimidine ring makes this compound a powerful tool for building molecular complexity.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Position | Type of Reaction | Typical Nucleophiles |
|---|---|---|---|
| Sulfonyl chloride | C5 | Sulfonylation | Primary/Secondary Amines, Alcohols |
| Chlorine | C4 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alcohols, Anilines |
| Chlorine | C6 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alcohols, Anilines |
Fused pyrimidine systems, such as purines and triazolopyrimidines, are core structures in numerous biologically active molecules . While specific examples detailing the use of this compound for the synthesis of fused heterocycles like purines or triazoles are not extensively documented in readily available literature, its structure is well-suited for such transformations.
The general strategy for constructing fused systems involves introducing nucleophiles that can undergo a subsequent intramolecular cyclization reaction. For example, reacting the dichloropyrimidine core with a dinucleophile, such as a hydrazine (B178648) or an amino-substituted heterocycle, could facilitate the formation of an additional fused ring. The reaction of various 1,3-oxazole-5-sulfonyl chlorides with amino-substituted pyrazoles and triazoles has been shown to produce fused tricyclic systems, suggesting a viable pathway for analogous transformations with this compound growingscience.com.
Role in Combinatorial Chemistry and DNA-Encoded Libraries (DELs)
DNA-Encoded Library (DEL) technology has become a cornerstone of modern drug discovery, enabling the synthesis and screening of billions of compounds simultaneously nih.govnih.gov. The success of DEL synthesis hinges on the availability of robust, DNA-compatible reactions and versatile chemical scaffolds.
The structure of this compound is theoretically ideal for DEL synthesis due to its three orthogonal reactive handles. This allows for a "split-and-pool" combinatorial synthesis approach where three different sets of building blocks can be introduced sequentially. The reaction of sulfonyl chlorides with amines to form sulfonamides is a well-established, DNA-compatible transformation researchgate.net. Similarly, SNAr reactions on chloro-pyrimidines can be performed under conditions compatible with DNA. This trifunctional scaffold would allow for the creation of vast and structurally diverse libraries from a single core, significantly expanding the chemical space accessible for drug discovery. While the potential is high, specific applications of this compound in published DEL synthesis campaigns have not been prominently reported to date.
Precursor for Late-Stage Functionalization and Derivatization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules at a late step in the synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies mpg.dempg.de. The sulfonyl chloride group is an excellent electrophile for LSF, as it can be formed from corresponding sulfonamides under mild conditions and subsequently coupled with a variety of nucleophiles nih.govnih.govresearchgate.net.
While LSF often involves creating a sulfonyl chloride on a complex molecule, this compound can be viewed as a precursor for introducing a "warhead" fragment onto different molecular scaffolds. By reacting this compound with various amines or alcohols, a library of pyrimidine-sulfonamides or -sulfonates can be generated. These derivatives, still possessing the two reactive chlorine atoms, can then be further elaborated, providing a modular approach to synthesizing a diverse set of compounds for biological screening.
Target-Oriented Synthesis and Fragment-Based Approaches
In target-oriented synthesis, the goal is to construct a molecule with a specific biological function. Fragment-based drug discovery (FBDD) is a related approach where small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified and then optimized or linked together to create more potent leads.
This compound and its immediate derivatives are well-suited for both paradigms. The core dichloropyrimidine-sulfonamide structure can serve as a versatile fragment for screening campaigns. Its rigid structure and multiple points for hydrogen bonding make it an attractive scaffold for interacting with protein active sites. Once a hit is identified, the two chlorine atoms provide straightforward vectors for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent and selective inhibitor by exploring the surrounding chemical space. This built-in synthetic tractability makes it a valuable tool for accelerating the hit-to-lead optimization process.
Mechanistic and Computational Investigations of 4,6 Dichloropyrimidine 5 Sulfonyl Chloride Chemistry
Elucidation of Reaction Mechanisms
Understanding the underlying mechanisms of reactions involving 4,6-dichloropyrimidine-5-sulfonyl chloride is crucial for predicting its behavior and optimizing its use in synthesis. Detailed studies have focused on both the nucleophilic aromatic substitution (SNAr) at the pyrimidine (B1678525) core and the chemistry of the sulfonyl chloride group.
Detailed Studies of SNAr Mechanisms and Transition States
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. For dichloropyrimidines, the regioselectivity of these reactions is a key area of investigation. wuxiapptec.com Computational studies, particularly those employing quantum mechanics (QM), have been instrumental in elucidating the factors that govern whether a nucleophile will attack at the C4 or C6 position. wuxiapptec.comwuxiapptec.com
The stability of the Meisenheimer intermediate, a key species in the stepwise SNAr mechanism, plays a significant role in determining the reaction pathway. chemrxiv.org However, some studies have proposed that certain SNAr reactions may proceed through a concerted mechanism, where the Meisenheimer complex represents a transition state rather than a true intermediate. chemrxiv.orgnih.gov The presence of strong electron-donating or electron-withdrawing groups on the pyrimidine ring can significantly influence the regioselectivity, sometimes leading to unexpected outcomes. wuxiapptec.com
Transition state theory calculations have been employed to compare the energy barriers for nucleophilic attack at different positions on the pyrimidine ring. wuxiapptec.comwuxiapptec.com These calculations often involve modeling the reaction energy profiles and identifying the transition state structures. wuxiapptec.comwuxibiology.com The energy difference between the transition states for attack at C4 and C6 can predict the favored product. For instance, in some substituted 2,4-dichloropyrimidines, the calculated energy of the C4 transition state is higher than that of the C2 transition state, correctly predicting C2 selectivity. wuxiapptec.com Infrared vibration calculations are also used to confirm the nature of the transition states by identifying the presence of a single imaginary frequency. wuxiapptec.com
| Reaction Parameter | C-2 Substitution | C-4 Substitution | Reference |
| Relative Transition State Energy (R = OMe) | Lower | 0.76 kcal/mol higher | wuxiapptec.com |
| Relative Transition State Energy (R = NHMe) | Lower | 1.00 kcal/mol higher | wuxiapptec.com |
| Imaginary Frequency (C-2 TS) | 276 cm⁻¹ | - | wuxiapptec.com |
| Imaginary Frequency (C-4 TS) | - | 259 cm⁻¹ | wuxiapptec.com |
Mechanism of Sulfonyl Chloride Formation and Reactivity
The formation of aryl and heteroaryl sulfonyl chlorides can be achieved through various methods, with chlorosulfonation being a common approach. smolecule.com The mechanism of chlorosulfonation of aromatic compounds can be complex and temperature-dependent. At lower temperatures, the reaction is believed to proceed via an electrophilic aromatic substitution mechanism where the active electrophile is SO₂Cl⁺, generated from the equilibrium of chlorosulfonic acid. stackexchange.com
Alternatively, sulfonyl chlorides can be synthesized from the corresponding sulfonic acids or their salts. nih.gov Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are often used for this conversion. chemicalbook.com The mechanism generally involves the conversion of the sulfonic acid into a more reactive intermediate, which is then attacked by a chloride ion. For instance, with PCl₅, a chlorosulfonate ester is likely formed as an intermediate, which then undergoes nucleophilic attack by chloride.
The reactivity of the sulfonyl chloride group in this compound is characterized by its susceptibility to nucleophilic attack at the sulfur atom. This reactivity is fundamental to the formation of sulfonamides and sulfonate esters, which are important classes of compounds in medicinal chemistry. nih.gov The reaction with amines to form sulfonamides typically proceeds via a nucleophilic substitution mechanism at the sulfonyl group. wuxibiology.commdpi.com The reaction is often facilitated by a base to neutralize the HCl byproduct. The high reactivity of the sulfonyl chloride allows these reactions to occur under mild conditions. nih.govmdpi.com
Computational Chemistry Applications
Computational chemistry has become an indispensable tool for investigating the properties and reactivity of molecules like this compound. Techniques such as Density Functional Theory (DFT) and Molecular Orbital Theory provide a deeper understanding of its electronic structure and behavior. chemrxiv.orgresearchgate.net
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and reactivity of molecules. nih.gov DFT calculations can provide valuable information about the distribution of electron density, molecular electrostatic potential (MEP), and the energies of molecular orbitals. chemrxiv.org For pyrimidine derivatives, DFT has been used to calculate descriptors that correlate with experimental reactivity in SNAr reactions. chemrxiv.orgnih.gov
Key descriptors derived from DFT calculations include the LUMO energy of the electrophile and the molecular electrostatic potential at the carbon atom undergoing substitution. chemrxiv.org A lower LUMO energy generally indicates a more electrophilic site, more susceptible to nucleophilic attack. wuxiapptec.comwuxiapptec.com MEP maps can visually represent the electron-rich and electron-poor regions of a molecule, helping to predict sites of electrophilic and nucleophilic attack. organic-chemistry.org
| Computational Method | Application | Insights Gained | Reference |
| DFT | Electronic Structure Calculation | Prediction of reactive sites, understanding of substituent effects. | nih.gov |
| QM Calculations | SNAr Regioselectivity | Determination of favored substitution positions based on transition state energies. | wuxiapptec.comwuxiapptec.com |
| MEP Mapping | Reactivity Prediction | Identification of electron-rich and electron-poor regions. | organic-chemistry.org |
Molecular Orbital Theory and Frontier Molecular Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the interactions between their constituent atomic orbitals. ucsb.eduwikipedia.org A key concept within MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. ucsb.eduwikipedia.org
In the context of SNAr reactions involving this compound, FMO analysis is crucial for predicting regioselectivity. wuxiapptec.com The distribution of the LUMO on the pyrimidine ring indicates the most likely sites for nucleophilic attack. wuxiapptec.comstackexchange.com For many dichloropyrimidines, the LUMO is predominantly located at the C4 and C6 positions. wuxiapptec.com The relative sizes of the LUMO lobes at these positions can provide a qualitative prediction of reactivity. wuxiapptec.com
However, in cases where the energy difference between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) is small, both orbitals may need to be considered to accurately predict the reaction outcome. wuxiapptec.comwuxiapptec.com FMO analysis, combined with transition state calculations, offers a comprehensive approach to understanding the regioselectivity of SNAr reactions in these systems. wuxiapptec.com
Conformational Analysis and Stereochemical Insights
Conformational analysis is essential for understanding the three-dimensional structure of molecules and how this structure influences their reactivity and biological activity. For a molecule like this compound, rotation around the C-S bond can lead to different conformations. Computational methods can be used to determine the relative energies of these conformers and identify the most stable arrangement. researchgate.netnih.govnih.gov
While specific computational studies on the conformational preferences of this compound are not extensively reported, general principles of conformational analysis of substituted pyrimidines and sulfonyl chlorides can be applied. nih.govnih.gov The steric and electronic interactions between the sulfonyl chloride group and the adjacent chlorine atoms on the pyrimidine ring will be the primary determinants of the preferred conformation. Molecular mechanics and DFT calculations can be employed to model these interactions and predict the rotational barrier around the C-S bond. nih.govcwu.edu
Stereochemical insights are particularly important when the pyrimidine derivative reacts with chiral nucleophiles or catalysts. mdpi.com The stereochemical outcome of such reactions will depend on the accessibility of the electrophilic centers from different faces of the molecule, which is influenced by its conformation. While the pyrimidine ring itself is planar, the spatial arrangement of the sulfonyl chloride group can create a chiral environment that may lead to stereoselectivity in its reactions.
Future Research Directions and Emerging Paradigms
Development of Green and Sustainable Synthetic Routes
Traditional synthesis of sulfonyl chlorides and chlorinated pyrimidines often involves harsh reagents and conditions that generate significant chemical waste. mdpi.com Future research will prioritize the development of green and sustainable synthetic pathways to mitigate environmental impact.
Key research objectives in this area include:
Alternative Chlorinating and Oxidizing Agents: Moving away from conventional reagents like thionyl chloride and chlorosulfonic acid is a primary goal. google.comgoogle.com Research is exploring milder and more environmentally benign reagents. For instance, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been shown to be an effective oxidant for converting thiols to sulfonyl chlorides in sustainable solvents like water and ethanol. researchgate.netrsc.org
Eco-Friendly Solvents: The replacement of hazardous organic solvents with greener alternatives is crucial. Studies on related syntheses have demonstrated the viability of using water, ethanol, glycerol, and deep eutectic solvents (DES), which can simplify workup procedures and reduce waste. researchgate.net
Atom Economy and Waste Reduction: Future synthetic designs will focus on maximizing atom economy through multicomponent reactions. Sustainable pyrimidine (B1678525) synthesis has been demonstrated using iridium-catalyzed reactions of amidines with alcohols derived from biomass, liberating only hydrogen and water as byproducts. nih.govbohrium.com Applying such principles to the synthesis of 4,6-Dichloropyrimidine-5-sulfonyl chloride could drastically reduce the process mass intensity (PMI). researchgate.net
| Synthetic Step | Traditional Reagents/Solvents | Potential Green Alternatives | Anticipated Benefits |
|---|---|---|---|
| Chlorination of Pyrimidine Ring | Thionyl Chloride (SOCl₂), Phosphorus Oxychloride (POCl₃) | N-Chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) | Milder reaction conditions, reduced hazardous byproducts. |
| Sulfonylation | Chlorosulfonic Acid (ClSO₃H) | Oxidative chlorination of a corresponding thiol or disulfide using NaDCC·2H₂O | Avoids highly corrosive reagents, allows for in-situ reaction. researchgate.netrsc.org |
| Reaction Solvent | Dichloroethane, Acetonitrile | Water, Ethanol, Glycerol, Deep Eutectic Solvents (DES) | Reduced toxicity, improved safety, easier workup. researchgate.net |
Exploration of Novel Catalytic Systems for Selective Transformations
The this compound molecule possesses three reactive sites: the two chlorine atoms at positions 4 and 6, and the sulfonyl chloride group at position 5. Achieving selective functionalization at these positions is a significant challenge that can be addressed by novel catalytic systems.
Future research will likely focus on:
Regioselective C-Cl Bond Functionalization: The two chlorine atoms on the pyrimidine ring are chemically distinct, and their selective substitution is a key goal for creating diverse derivatives. Research on other dichloropyrimidines has shown that palladium-catalyzed amination can be used for selective functionalization. nih.gov Future work could explore various transition-metal catalysts (e.g., based on Palladium, Copper, or Zinc) to selectively target either the C4 or C6 position for cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. mdpi.comorganic-chemistry.org The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyrimidines is highly sensitive to substituents on the ring, and computational analysis using quantum mechanics (QM) could be a powerful tool to predict and explain catalyst- and substrate-controlled selectivity. wuxiapptec.com
Catalytic Activation of Sulfonamides: A novel approach involves the conversion of a primary sulfonamide back into a highly reactive sulfonyl chloride under mild conditions. The use of a pyrylium (B1242799) salt, Pyry-BF₄, has been reported to activate the otherwise poorly nucleophilic NH₂ group of a sulfonamide, enabling its transformation into a sulfonyl chloride. nih.gov This strategy could be applied in reverse, designing catalysts that allow for the controlled reaction of the sulfonyl chloride group in this compound with a wide range of nucleophiles while leaving the C-Cl bonds intact.
| Catalytic System | Target Transformation | Potential Application for this compound |
|---|---|---|
| Palladium(0)/Ligand Complexes (e.g., with DavePhos, Cy-JosiPhos) | C-N Cross-Coupling (Buchwald-Hartwig) | Selective mono- or di-amination at the C4 and C6 positions. nih.gov |
| Copper(I) or Copper(II) salts | [4+2] Cycloadditions, Tandem Reactions | Catalyzing the formation of fused pyrimidine ring systems. mdpi.com |
| Organozinc Reagents (e.g., (TMP)₂Zn·2MgCl₂·2LiCl) | C-H Metalation/Functionalization | Introducing substituents at other positions on the pyrimidine ring. nih.gov |
| Pyrylium Salts (Pyry-BF₄) | Activation of Sulfonamides | Enabling late-stage diversification of sulfonamide derivatives made from the title compound. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of sulfonyl chlorides can be highly exothermic and often involves hazardous reagents, making it an ideal candidate for flow chemistry applications. rsc.orgnih.gov This technology offers superior control over reaction parameters, leading to improved safety, efficiency, and scalability. mdpi.com
Emerging paradigms in this area include:
Continuous Flow Synthesis: Developing a continuous flow process for the production of this compound would enable better temperature control, reduce reaction times, and minimize the volume of hazardous materials handled at any given moment. mdpi.comnih.gov Studies on the flow synthesis of other sulfonyl chlorides have demonstrated significant improvements in space-time yield compared to batch processes. mdpi.com A small reactor volume and short residence time can afford a very high space-time yield, while also circumventing the risk of thermal runaway. rsc.org
Automated Process Control: Integrating flow reactors with automated control systems using real-time data from sensors (e.g., gravimetric balances, temperature probes) can lead to significant improvements in process consistency and reliability. mdpi.com This allows for precise control over reagent addition, mixing, and residence time, which is critical for controlling exothermic reactions and improving product purity. mdpi.comresearchgate.net
Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous sequence without isolating intermediates. A future platform could integrate the synthesis of the pyrimidine core, its chlorination, and subsequent sulfonyl chloride formation into one streamlined, automated process.
| Parameter | Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Safety | Higher risk due to large volumes of hazardous reagents and poor heat dissipation. | Improved safety due to small reactor volumes and superior heat transfer. | mdpi.comnih.gov |
| Temperature Control | Difficult to control, potential for thermal runaway. | Precise and exquisite control over temperature. | rsc.orgnih.gov |
| Space-Time Yield | Lower (e.g., 0.072 g mL⁻¹ h⁻¹) | Significantly higher (e.g., 0.139 g mL⁻¹ h⁻¹ to 6.7 kg L⁻¹ h⁻¹) | mdpi.comrsc.org |
| Scalability | Challenging and often hazardous to scale up. | Easier to scale by running the system for longer periods (scaling-out). | mdpi.com |
Design of Advanced Molecular Architectures with Enhanced Reactivity Profiles
This compound is a valuable scaffold for designing novel and complex molecules for applications in medicinal chemistry and materials science. tandfonline.comenamine.net The sulfonyl chloride group readily reacts with amines to form sulfonamides, a common motif in biologically active compounds. sigmaaldrich.com
Future research will focus on leveraging the unique reactivity of this compound to create sophisticated molecular architectures:
Orthogonal Functionalization: A key research direction is the development of orthogonal synthetic strategies to selectively modify the three reactive sites in a stepwise manner. This would allow for the precise construction of highly complex, three-dimensional molecules that are not easily accessible through other methods. For example, one could first substitute the more reactive C4-Cl via an SNAr reaction, then modify the C6-Cl using a palladium-catalyzed cross-coupling, and finally react the sulfonyl chloride group with a nucleophile.
Library Synthesis for Drug Discovery: The trifunctional nature of the scaffold makes it an ideal starting point for creating large libraries of diverse compounds for high-throughput screening. By systematically varying the substituents at the C4, C6, and SO₂Cl positions, researchers can explore a vast chemical space to identify new leads for drug discovery programs. enamine.net
| Reactive Site | Position | Typical Reaction Type | Potential Functional Groups to Introduce |
|---|---|---|---|
| Chloro | C4 | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling | Amines, Alkoxides, Thiolates, Aryl/Heteroaryl groups |
| Chloro | C6 | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling | Amines, Alkoxides, Thiolates, Aryl/Heteroaryl groups |
| Sulfonyl Chloride | C5 | Nucleophilic Acyl Substitution | Sulfonamides (from amines), Sulfonates (from alcohols), Sulfones (from organometallics) |
Q & A
Q. What are the established synthetic routes for preparing 4,6-dichloropyrimidine-5-sulfonyl chloride, and what purification methods ensure high yield and purity?
Methodological Answer: The synthesis typically involves chlorosulfonation of a pyrimidine precursor. For example, sulfonation of 4,6-dichloropyrimidine-5-ol with chlorosulfonic acid under controlled temperature (0–5°C) followed by quenching with thionyl chloride yields the sulfonyl chloride derivative. Purification is achieved via recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane). Monitoring by TLC (Rf ≈ 0.5 in 1:3 ethyl acetate/hexane) ensures purity .
Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Absence of aromatic protons (due to substitution at C5) and characteristic splitting patterns for neighboring chlorine atoms.
- ¹³C NMR: Peaks at ~160 ppm (sulfonyl group) and ~150–155 ppm (pyrimidine carbons).
- IR Spectroscopy: Strong absorption bands at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1180 cm⁻¹ (S=O symmetric stretch).
- Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., m/z 251.90 [M+H]⁺).
These techniques collectively confirm identity and rule out impurities like hydrolyzed sulfonic acids .
Q. What storage conditions are critical to prevent degradation of this compound?
Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, amber glass containers. Avoid exposure to moisture (hydrolysis to sulfonic acid occurs rapidly) and prolonged room-temperature handling. Periodic NMR analysis (every 3–6 months) is recommended to monitor stability .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other sulfonylating agents (e.g., sulfonyl fluorides) in nucleophilic substitution reactions?
Methodological Answer: The sulfonyl chloride group exhibits higher electrophilicity than sulfonyl fluorides, enabling faster reactions with amines or alcohols. However, this reactivity necessitates strict temperature control (–10°C to 0°C) to minimize side reactions (e.g., hydrolysis). Comparative kinetic studies using UV-Vis spectroscopy to track reaction progress (λmax ~270 nm for sulfonamide formation) can quantify rate differences. For example, reactions with benzylamine show a 3x faster rate compared to sulfonyl fluorides under identical conditions .
Q. What intermediates form during the substitution of the sulfonyl chloride group, and how can they be characterized mechanistically?
Methodological Answer: In situ FTIR and ¹H NMR studies reveal transient intermediates:
- Thioether adducts: Observed when using thiol nucleophiles (e.g., cysteine derivatives), detectable via S–H stretch (~2550 cm⁻¹) in IR.
- Sulfonate esters: Formed with alcohols, identifiable by ¹³C NMR shifts at ~70 ppm (C–O–S).
Isotopic labeling (¹⁸O in sulfonyl chloride) combined with mass spectrometry can track oxygen transfer pathways during hydrolysis or substitution .
Q. How can researchers resolve contradictions in reported yields for sulfonylation reactions involving this compound?
Methodological Answer: Contradictions often arise from solvent polarity, moisture levels, or competing hydrolysis. Systematic analysis includes:
- Design of Experiments (DoE): Vary parameters (solvent: DCM vs. THF; temperature: –20°C vs. 0°C) and quantify yield via HPLC (C18 column, acetonitrile/water gradient).
- Water Content Assay: Karl Fischer titration to correlate residual moisture (<50 ppm) with yield.
For example, DCM with 30 ppm water yields >85% sulfonamide, while THF with 100 ppm water drops yield to <60% .
Q. What strategies optimize regioselectivity when modifying the pyrimidine ring’s chlorine substituents?
Methodological Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at –78°C to selectively deprotonate C4 or C6 positions, followed by quenching with electrophiles.
- Protection/Deprotection: Temporarily protect the sulfonyl group as a sulfonamide (via reaction with NH3/MeOH) to direct substitution at chlorine sites.
Post-reaction analysis via X-ray crystallography or NOESY NMR confirms regiochemical outcomes .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
